molecular formula C16H21N3O2S B14250157 Sulfamide, N'-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl- CAS No. 515172-77-7

Sulfamide, N'-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl-

Cat. No.: B14250157
CAS No.: 515172-77-7
M. Wt: 319.4 g/mol
InChI Key: HPXAEBMMNCIKCK-HOTGVXAUSA-N
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Description

Sulfamide, N’-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl- is a chemical compound that belongs to the class of sulfamides. Sulfamides are organosulfur compounds containing the functional group -SO2NH2. This particular compound is characterized by the presence of an amino group and two phenyl groups attached to an ethyl backbone, making it a unique and interesting molecule for various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfamide, N’-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl- typically involves the reaction of appropriate amines with sulfonyl chlorides. One common method is the oxidative coupling of thiols and amines, which allows for the formation of sulfenamides, sulfinamides, and sulfonamides in a single step . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation.

Industrial Production Methods

Industrial production of sulfamides often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the production of high-quality sulfamides.

Chemical Reactions Analysis

Types of Reactions

Sulfamide, N’-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl- undergoes various chemical reactions, including:

    Reduction: Reduction reactions typically involve the removal of oxygen or the addition of hydrogen, using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted sulfamides.

Scientific Research Applications

Sulfamide, N’-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sulfamide, N’-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl- involves its interaction with specific molecular targets. For instance, sulfamides are known to inhibit enzymes such as dihydropteroate synthetase by acting as competitive inhibitors . This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication, thereby exerting antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfamide, N’-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl- is unique due to its specific structural features, including the presence of two phenyl groups and an amino group attached to an ethyl backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

515172-77-7

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

[(1S,2S)-1-amino-2-(dimethylsulfamoylamino)-2-phenylethyl]benzene

InChI

InChI=1S/C16H21N3O2S/c1-19(2)22(20,21)18-16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12,15-16,18H,17H2,1-2H3/t15-,16-/m0/s1

InChI Key

HPXAEBMMNCIKCK-HOTGVXAUSA-N

Isomeric SMILES

CN(C)S(=O)(=O)N[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N

Canonical SMILES

CN(C)S(=O)(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)N

Origin of Product

United States

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